molecular formula C9H7NO5 B13543650 3-(3-Nitrophenyl)-2-oxopropanoic acid CAS No. 38712-57-1

3-(3-Nitrophenyl)-2-oxopropanoic acid

Cat. No.: B13543650
CAS No.: 38712-57-1
M. Wt: 209.16 g/mol
InChI Key: JTJJIPVJAFWSBS-UHFFFAOYSA-N
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Description

3-(3-Nitrophenyl)-2-oxopropanoic acid is an organic compound characterized by the presence of a nitro group attached to a phenyl ring, which is further connected to a 2-oxopropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Nitrophenyl)-2-oxopropanoic acid typically involves the nitration of a suitable precursor, such as 3-nitroaniline, followed by subsequent reactions to introduce the oxopropanoic acid group. One common method involves the diazotization of 3-nitroaniline, followed by a coupling reaction with a suitable reagent to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes, followed by purification steps to isolate the compound. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3-Nitrophenyl)-2-oxopropanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for reduction reactions. Oxidizing agents like potassium permanganate can be used for oxidation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 3-(3-aminophenyl)-2-oxopropanoic acid.

Scientific Research Applications

3-(3-Nitrophenyl)-2-oxopropanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-Nitrophenyl)-2-oxopropanoic acid involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the oxopropanoic acid moiety can form hydrogen bonds with biological molecules, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Nitrophenyl)-2-oxopropanoic acid is unique due to the combination of its nitro group and oxopropanoic acid moiety, which allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research and industrial applications.

Properties

CAS No.

38712-57-1

Molecular Formula

C9H7NO5

Molecular Weight

209.16 g/mol

IUPAC Name

3-(3-nitrophenyl)-2-oxopropanoic acid

InChI

InChI=1S/C9H7NO5/c11-8(9(12)13)5-6-2-1-3-7(4-6)10(14)15/h1-4H,5H2,(H,12,13)

InChI Key

JTJJIPVJAFWSBS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])CC(=O)C(=O)O

Origin of Product

United States

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